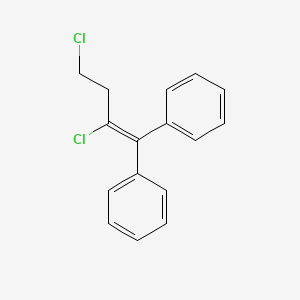
Benzene, 1,1'-(2,4-dichloro-1-butenylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Benzène, 1,1’-(2,4-dichloro-1-buténylidène)bis- est un composé organique caractérisé par la présence de deux cycles benzéniques liés par un pont 2,4-dichloro-1-buténylidène. Ce composé est remarquable pour sa structure unique, qui confère des propriétés chimiques et une réactivité distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Benzène, 1,1’-(2,4-dichloro-1-buténylidène)bis- implique généralement la réaction de dérivés benzéniques avec des butènes chlorés dans des conditions contrôlées. La réaction nécessite souvent un catalyseur pour faciliter la formation du pont buténylidène entre les cycles benzéniques. Les catalyseurs courants comprennent les acides de Lewis tels que le chlorure d'aluminium ou le chlorure de fer(III).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions à grande échelle dans des réacteurs discontinus ou à écoulement continu. Le processus est optimisé pour garantir un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification telles que la distillation ou la recristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le Benzène, 1,1’-(2,4-dichloro-1-buténylidène)bis- subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en dérivés moins chlorés ou complètement hydrogénés.
Substitution : Les réactions de substitution aromatique électrophile sont courantes, où les atomes de chlore ou les atomes d'hydrogène sur les cycles benzéniques sont remplacés par d'autres substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur de palladium sont utilisés.
Substitution : Des réactifs tels que les halogènes, les agents nitrants ou les agents sulfonants sont utilisés en conditions acides ou basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que les réactions de substitution peuvent produire une variété de dérivés benzéniques substitués.
Applications De Recherche Scientifique
Le Benzène, 1,1’-(2,4-dichloro-1-buténylidène)bis- a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'interaction des composés aromatiques avec les systèmes biologiques.
Médecine : Recherche sur des applications pharmaceutiques potentielles, telles que le développement de nouveaux médicaments ou agents thérapeutiques.
Industrie : Utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme par lequel le Benzène, 1,1’-(2,4-dichloro-1-buténylidène)bis- exerce ses effets implique des interactions avec des cibles moléculaires telles que des enzymes ou des récepteurs. Les cycles aromatiques et le pont buténylidène chloré du composé lui permettent d'engager diverses interactions de liaison, influençant les voies biologiques et les réactions chimiques.
Mécanisme D'action
The mechanism by which Benzene, 1,1’-(2,4-dichloro-1-butenylidene)bis- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic rings and chlorinated butenylidene bridge allow it to engage in various binding interactions, influencing biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzène, 1,1’-(1-buténylidène)bis- : Structure similaire mais sans les atomes de chlore, ce qui entraîne une réactivité et des applications différentes.
Benzène, 1,1’-(2-butyne-1,4-diyl)bis- : Contient un pont butyne au lieu d'un pont buténylidène, conduisant à des propriétés chimiques distinctes.
Unicité
Le Benzène, 1,1’-(2,4-dichloro-1-buténylidène)bis- est unique en raison de la présence d'atomes de chlore, qui influencent considérablement sa réactivité chimique et ses applications potentielles. Le pont chloré améliore sa capacité à participer à diverses réactions chimiques, ce qui en fait un composé précieux dans les contextes de recherche et industriel.
Propriétés
Numéro CAS |
643028-14-2 |
|---|---|
Formule moléculaire |
C16H14Cl2 |
Poids moléculaire |
277.2 g/mol |
Nom IUPAC |
(2,4-dichloro-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C16H14Cl2/c17-12-11-15(18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
ZYJINHKDFJQKTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(CCCl)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


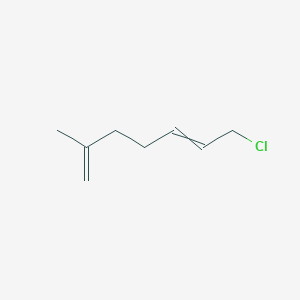
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)
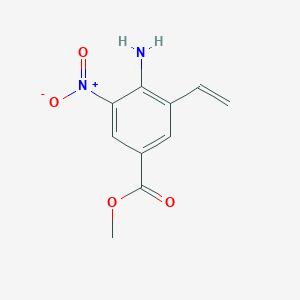
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
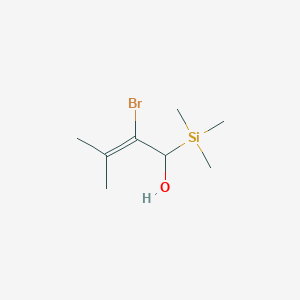
![1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene](/img/structure/B12608923.png)
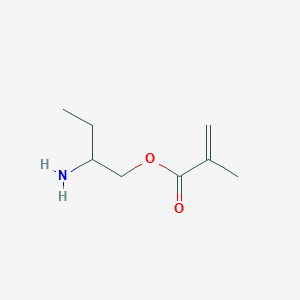
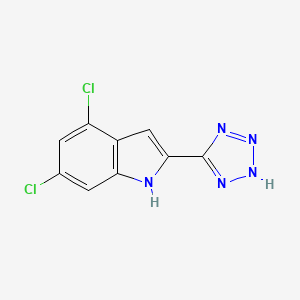
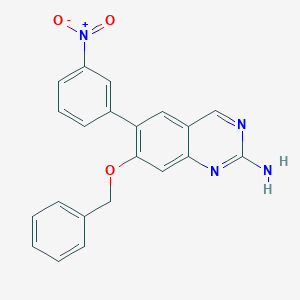
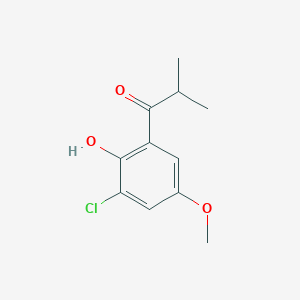
![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)
